molecular formula C23H28N4O6S2 B2488534 ethyl 3-carbamoyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 449782-11-0

ethyl 3-carbamoyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2488534
CAS No.: 449782-11-0
M. Wt: 520.62
InChI Key: DVDLJGBONDAGTH-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C23H28N4O6S2 and its molecular weight is 520.62. The purity is usually 95%.
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Biological Activity

Ethyl 3-carbamoyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with potential pharmaceutical applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of a piperidinylsulfonyl group enhances its interaction with biological targets.

Molecular Characteristics

  • Molecular Weight : 372.43 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Stability : Stable under normal laboratory conditions but sensitive to light and moisture.

Research indicates that this compound exhibits significant biological activity through the inhibition of specific enzymes and receptors. Notably, it has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.

Acetylcholinesterase Inhibition

A study demonstrated that derivatives similar to this compound showed potent inhibition against AChE with IC50 values in the nanomolar range. For instance, compounds with similar structural motifs were reported to have IC50 values as low as 0.11 nM, indicating strong inhibitory effects on cholinesterases .

Antimicrobial Activity

In addition to neuroprotective effects, this compound has shown promise as an antimicrobial agent. In vitro studies revealed that it possesses significant activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) were notably low, suggesting effective antimicrobial properties.

CompoundMIC (µg/mL)Reference
Ethyl 3-carbamoyl...2
Standard Drug (INH)0.125

Anticancer Properties

Preliminary investigations into the anticancer properties of this compound indicate potential efficacy against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, although further studies are required to elucidate the exact mechanisms involved.

Study 1: AChE Inhibition

In a comparative study involving various compounds with similar structures, ethyl 3-carbamoyl... was evaluated for its AChE inhibitory activity. The results indicated that it not only inhibited AChE effectively but also exhibited selectivity over butyrylcholinesterase (BuChE), making it a candidate for further development in Alzheimer's treatment .

Study 2: Antimicrobial Efficacy

A study focused on the antimicrobial effects of thieno[2,3-c]pyridine derivatives showed that ethyl 3-carbamoyl... significantly inhibited the growth of M. tuberculosis strains. The compound's MIC values were favorable compared to standard treatments, highlighting its potential as an alternative therapeutic agent .

Study 3: Anticancer Activity

Research into the anticancer effects of this compound revealed that it could induce cell cycle arrest and apoptosis in specific cancer cell lines. This effect was attributed to the compound's ability to interact with cellular signaling pathways involved in cell proliferation and survival .

Properties

IUPAC Name

ethyl 3-carbamoyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S2/c1-2-33-23(30)26-13-10-17-18(14-26)34-22(19(17)20(24)28)25-21(29)15-6-8-16(9-7-15)35(31,32)27-11-4-3-5-12-27/h6-9H,2-5,10-14H2,1H3,(H2,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDLJGBONDAGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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